molecular formula C22H22CuN4O6 B12882149 Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper

Cat. No.: B12882149
M. Wt: 502.0 g/mol
InChI Key: SQOBPAJAKRWUPM-UHFFFAOYSA-N
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Description

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is a coordination compound with the molecular formula C22H24CuN4O6 This compound is known for its distinctive structure, where copper is coordinated with two ligands of 4-[(p-nitrophenyl)imino]-2-pentanonato

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper typically involves the reaction of copper(II) salts with 4-[(p-nitrophenyl)imino]-2-pentanone under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination complex.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to changes in its oxidation state and potentially forming new products.

    Reduction: Reduction reactions can alter the nitro groups present in the compound, converting them to amino groups.

    Substitution: Ligand substitution reactions can occur, where the coordinated ligands are replaced by other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas can be used.

    Substitution: Ligand exchange can be facilitated by using excess ligands or by changing the solvent environment.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of copper(III) complexes, while reduction can yield amino derivatives of the original compound.

Scientific Research Applications

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper has several scientific research applications:

    Chemistry: It is used as a model compound to study coordination chemistry and the behavior of copper complexes.

    Biology: The compound’s interactions with biological molecules, such as DNA, are of interest for understanding its potential as a therapeutic agent.

    Medicine: Research is ongoing to explore its potential use in medical applications, including as an antimicrobial or anticancer agent.

    Industry: The compound’s unique properties make it a candidate for use in catalysis and material science.

Mechanism of Action

The mechanism by which Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper exerts its effects involves its ability to interact with various molecular targets. The copper center can coordinate with different biological molecules, potentially disrupting their normal function. The nitrophenyl groups may also play a role in the compound’s reactivity and interactions.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-nitrophenyl)phosphate: Another compound with nitrophenyl groups, used in similar research contexts.

    Copper(II) acetylacetonate: A well-known copper complex used in various chemical applications.

Uniqueness

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is unique due to its specific ligand structure and the presence of nitrophenyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for studying the effects of ligand structure on the behavior of copper complexes.

Biological Activity

Bis[4-[(p-nitrophenyl)imino]-2-pentanonato]copper is a copper(II) complex that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and antioxidant research. This article reviews its biological activity based on recent studies and findings, emphasizing its mechanisms of action, effectiveness against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound is characterized by a copper ion coordinated with two bidentate ligands derived from 4-(p-nitrophenyl) imine and 2-pentanone. The structural formula can be represented as follows:

Cu[C5H6N2O2]2\text{Cu}[\text{C}_5\text{H}_6\text{N}_2\text{O}_2]^2

This coordination complex exhibits unique properties due to the presence of both the copper ion and the nitrophenyl imine moieties.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of copper complexes, including this compound. The antimicrobial efficacy is often measured using Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays.

Table 1: Antimicrobial Activity of Copper Complexes

PathogenMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus50100
Escherichia coli4080
Bacillus cereus3060
Candida albicans70140

Studies indicate that copper complexes exhibit higher antimicrobial activity compared to standard antibiotics such as streptomycin, especially against Gram-positive bacteria like Staphylococcus aureus and Bacillus cereus . The enhanced activity is attributed to the ability of copper ions to penetrate bacterial cell membranes more effectively than other metal ions .

Antioxidant Activity

Copper complexes also demonstrate significant antioxidant properties. The antioxidant capacity is typically evaluated using assays such as DPPH radical scavenging and reducing power tests.

Table 2: Antioxidant Activity of Copper Complexes

CompoundIC50 (µM) DPPH Scavenging
This compound25
Copper(II) acetate40
Ascorbic acid15

The antioxidant activity of this compound has been shown to be comparable to that of ascorbic acid, a well-known antioxidant . This property may be beneficial in mitigating oxidative stress-related diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Ion Interaction : Copper ions can interact with various biomolecules, including proteins and nucleic acids, leading to disruptions in cellular processes.
  • Generation of Reactive Oxygen Species (ROS) : The complex can catalyze the formation of ROS, which are harmful to microbial cells but may also contribute to its therapeutic effects against cancer cells.
  • Chelation Properties : The ligands in the complex enhance its stability and solubility, facilitating better interaction with biological targets .

Case Studies

Recent research has highlighted the potential applications of copper complexes in medical settings:

  • A study by Joseph et al. demonstrated that copper complexes with imine ligands exhibit superior antimicrobial properties compared to their corresponding ligands, suggesting that the coordination with copper enhances biological activity .
  • Another investigation focused on the role of copper complexes in cancer therapy, where they showed cytotoxic effects against various cancer cell lines through mechanisms involving oxidative stress induction .

Properties

Molecular Formula

C22H22CuN4O6

Molecular Weight

502.0 g/mol

IUPAC Name

copper;4-(4-nitrophenyl)iminopentan-2-one

InChI

InChI=1S/2C11H11N2O3.Cu/c2*1-8(7-9(2)14)12-10-3-5-11(6-4-10)13(15)16;/h2*3-7H,1-2H3;/q2*-1;+2

InChI Key

SQOBPAJAKRWUPM-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.CC(=NC1=CC=C(C=C1)[N+](=O)[O-])[CH-]C(=O)C.[Cu+2]

Origin of Product

United States

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